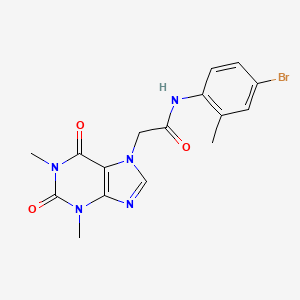

N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Description

N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a theobromine/theophylline-derived acetamide hybrid featuring a 4-bromo-2-methylphenyl substituent. Its structure combines a methylxanthine core (common in adenosine receptor ligands) with an acetamide linker, which is frequently modified to optimize pharmacological properties.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5O3/c1-9-6-10(17)4-5-11(9)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFCMBUMBJOKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide, also known by its ChemDiv ID 3455-3318, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16BrN5O3. Its structure features a bromo-substituted aromatic ring and a purine derivative, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H16BrN5O3 |

| Molecular Weight | 406.23394 g/mol |

| IUPAC Name | This compound |

| SMILES | Cc(cc(cc1)Br)c1NC(Cn1c(C(N(C)C(N2C)=O)=O)c2nc1)=O |

Research indicates that this compound acts primarily as an adenosine receptor modulator . The A2A adenosine receptor (A2AAR) has been a focal point in studies due to its role in various physiological processes and its potential as a therapeutic target for neurological disorders.

Pharmacological Effects

Recent studies have shown that derivatives of 1,3-dimethyl-2,6-dioxopurine exhibit significant anti-inflammatory and analgesic effects. Specifically:

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

- Analgesic Effects : It has been shown to alleviate pain in preclinical studies by acting on the TRPA1 receptor and inhibiting phosphodiesterase (PDE) activity .

Case Studies

A notable study evaluated the efficacy of various amide derivatives of purines including this compound in pain models. The results indicated that these compounds could serve as multifunctional agents for treating chronic pain conditions due to their dual action on TRPA1 antagonism and PDE inhibition .

Comparative Analysis with Other Compounds

The following table compares the biological activity of this compound with other known adenosine receptor modulators:

| Compound Name | K i (A 2AAR) | Anti-inflammatory Effect | Analgesic Effect |

|---|---|---|---|

| N-(4-bromo... | 490 nM | Yes | Yes |

| CGS21680 | 27 nM | Yes | Moderate |

| Regadenoson | 290 nM | No | Moderate |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-bromo-2-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibit promising anticancer properties. The purine core is known for its role in cellular metabolism and proliferation. Studies have demonstrated that derivatives can inhibit cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of purine derivatives and their anticancer activity against human cancer cell lines. The results showed that modifications at the 4-position of the phenyl ring enhanced cytotoxicity against breast cancer cells .

Antiviral Properties

The compound's structure suggests potential antiviral activity. Similar purine derivatives have been investigated for their ability to inhibit viral replication by interfering with nucleic acid synthesis.

Case Study : Research conducted on related compounds indicated that they could serve as effective inhibitors of viral enzymes such as reverse transcriptase and RNA polymerase. This suggests a potential application in developing antiviral therapies for diseases like HIV and hepatitis .

Biochemical Probes

This compound can also be utilized as a biochemical probe in research settings. Its ability to interact with specific biological targets makes it valuable for studying enzyme activities and cellular pathways.

Enzyme Inhibition Studies

The compound can be employed in enzyme inhibition assays to elucidate the mechanisms of action of various enzymes involved in metabolic pathways.

Example Application : Inhibitors derived from similar structures have been used to study the activity of kinases and phosphatases in cellular signaling processes .

Targeted Drug Delivery Systems

The incorporation of this compound into drug delivery systems is another area of interest. Its unique chemical properties allow for the design of targeted therapies that can deliver active pharmaceutical ingredients directly to diseased tissues.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Critical Analysis of Structural Modifications

Replacement of the thiosemicarbazide group in Compound 5 () with a simple acetamide linker (as in the target compound) may reduce MAO-B inhibition but improve metabolic stability .

Target Selectivity The VEGFR-2 inhibitors (–8) share the theophylline core but incorporate benzohydrazide side chains, redirecting activity toward angiogenesis rather than neuroprotection . MRS 1754 () demonstrates how a cyanophenyl group and phenoxy linker shift selectivity to adenosine receptors, contrasting with the target compound’s bromophenyl focus .

Synthetic Accessibility

- The target compound’s synthesis likely follows similar reflux-based methods as VEGFR-2 inhibitors (), but the bromo-methylphenyl substituent may require specialized halogenation steps .

Pharmacological Potency and Limitations

- MAO-B Inhibition : Compound 5 (28% inhibition) outperforms older MAO-B inhibitors like selegiline in neuroprotective indices but lacks in vivo data, a gap the target compound could address .

- TRPA1 Antagonism : HC-030031 ’s μM-range potency suggests the target compound’s bromine substituent might enhance TRPA1 binding affinity if tested .

- Solubility and Bioavailability : The piperazine moiety in Compound 6 () improves water solubility compared to the target compound’s hydrophobic bromophenyl group, highlighting a trade-off between potency and pharmacokinetics .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include:

- Bromophenyl precursor preparation : Start with N-(4-bromo-2-methylphenyl)acetamide derivatives, ensuring regioselective bromination under controlled temperatures (40–60°C) using catalysts like FeBr₃ .

- Purine core assembly : Introduce the 1,3-dimethyl-2,6-dioxopurinyl moiety via condensation reactions with thiourea derivatives, followed by alkylation with methyl iodide in alkaline conditions .

- Acetamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the purinyl acetic acid to the bromophenyl scaffold, optimizing solvent polarity (e.g., DMF or THF) to enhance yield .

Optimization : Reaction parameters such as pH (7–9 for amide coupling), solvent choice (polar aprotic for solubility), and inert atmospheres (N₂/Ar) are critical to minimize side reactions and achieve >90% purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural validation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the bromophenyl and purinyl groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and purine carbonyl carbons (δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 460.05 for C₁₉H₁₈BrN₅O₃) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with gradient elution (ACN/water + 0.1% TFA) assess purity (>95%) and detect impurities like unreacted bromophenyl intermediates .

Advanced: How can contradictory bioactivity data across assays be systematically addressed?

Answer:

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Orthogonal Assays : Validate target inhibition (e.g., kinase assays) using both radiometric (³²P-ATP) and fluorescence-based (FRET) methods to confirm activity trends .

- Cellular Context Adjustment : Account for membrane permeability by comparing results in cell-free vs. cell-based assays. Use LC-MS to quantify intracellular compound levels .

- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., serum concentration in cell culture) and optimize assay reproducibility .

Advanced: What computational strategies predict off-target interactions for this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against structural databases (e.g., PDB, ChEMBL) with flexible side-chain sampling. Prioritize targets with docking scores ≤ -8.0 kcal/mol .

- Pharmacophore Modeling : Align the purine-dione core and bromophenyl acetamide groups with known pharmacophores for adenosine receptors or PDE inhibitors to predict off-target binding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize false positives .

Advanced: How can regioselectivity challenges during purine core functionalization be resolved?

Answer:

- Protecting Groups : Temporarily block the N-7 position of the purine with a trimethylsilyl group to direct methylation to N-1 and N-3 .

- Metal Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the C-8 position of the purine, ensuring minimal interference with the dione moiety .

- Solvent Effects : Use DMSO as a solvent to stabilize transition states during alkylation, improving N- vs. O-alkylation selectivity (4:1 ratio) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to prevent thermal degradation of the acetamide bond.

- Moisture Control : Use desiccants (silica gel) in sealed containers, as the purine-dione core is hygroscopic and prone to hydrolysis .

- Solvent Compatibility : Lyophilize and store in solid form; avoid DMSO solutions >6 months due to radical-induced decomposition .

Advanced: Which in vivo models are suitable for evaluating its pharmacokinetic profile?

Answer:

- Rodent Models : Use Sprague-Dawley rats (IV/PO dosing) to calculate AUC, Cₘₐₓ, and t₁/₂. Monitor plasma protein binding via equilibrium dialysis .

- Metabolite ID : Perform LC-MS/MS on bile and urine to detect glucuronide conjugates of the bromophenyl group .

- BBB Penetration : Assess brain-to-plasma ratio (≥0.3) in CD-1 mice, correlating with logP (2.5–3.5) and polar surface area (<90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.